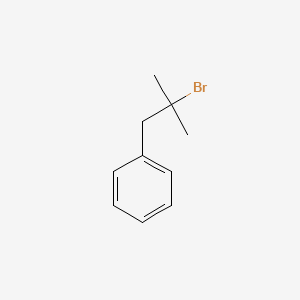

(2-Bromo-2-methylpropyl)benzene

Vue d'ensemble

Description

The compound "(2-Bromo-2-methylpropyl)benzene" is a brominated organic molecule that is structurally related to benzene, with a 2-bromo-2-methylpropyl group attached to the benzene ring. This structure suggests that the compound could be of interest in various chemical synthesis processes and might exhibit unique physical and chemical properties due to the presence of the bromine atom and the branched alkyl chain.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated methoxyphenyl methanol in five steps with an overall yield of 34% . Another study reported the synthesis of a sterically hindered aryl bromide, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the possibility of synthesizing bulky brominated benzene derivatives . Additionally, the Friedel–Crafts alkylation method has been used to synthesize related compounds, such as 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br), demonstrating the versatility of brominated alkyl groups in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of 2-(N,N-dimethylaminomethylene) derivative was determined by X-ray crystallographic analysis . The study of the crystal structures of various bromo- and bromomethyl-substituted benzenes revealed diverse packing motifs and interactions, such as Br···Br and C–Br···π, which are crucial for understanding the molecular arrangement in the solid state .

Chemical Reactions Analysis

Brominated benzene derivatives can participate in a variety of chemical reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. For instance, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic routes . The reactivity of brominated compounds with active methylene groups has also been explored, leading to the formation of new heterocyclic compounds such as benzo-1,3(2H)-diselenoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of the bromine atom and the substituents attached to the benzene ring. NMR spectroscopy can provide insights into the presence of rotational isomers and the dynamics of these molecules at different temperatures . The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene included NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations, to understand the properties of the compound . The crystal structure of a Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was determined, and its antibacterial activities were evaluated, indicating the potential application of brominated benzene derivatives in medicinal chemistry .

Applications De Recherche Scientifique

Alkylation of Benzene

In a study exploring modern Friedel–Crafts chemistry, benzene was alkylated using 1,2-dibromo-3-chloro-2-methylpropane to produce various alkylation products. This research signifies the role of (2-Bromo-2-methylpropyl)benzene in chemical syntheses, particularly in the formation of diphenylated butanes and 2-methyl-1-phenylindane (H. Albar, A. Khalaf, & S. Bahaffi, 1997).

Cholesteric Glassy Liquid Crystals

A study on cholesteric glassy liquid crystals used (2-Bromo-2-methylpropyl)benzene derivatives for synthesizing new materials. These materials demonstrated properties like phase-transition temperatures and stability against crystallization, making them potential candidates for various applications in material science (Chunki Kim, K. Marshall, J. U. Wallace, J. Ou, & Shaw H. Chen, 2008).

Organophosphorus Compounds

(2-Bromo-2-methylpropyl)benzene was utilized in the preparation of organophosphorus compounds. The study investigated the chemical shifts in these compounds, contributing to the understanding of organophosphorus chemistry and its applications (Kozo Toyota, Y. Matsushita, N. Shinohara, & M. Yoshifuji, 2001).

Synthesis of Bromo-Functionalized Benzenes

A research project developed efficient methods to synthesize bromo-, boryl-, and stannyl-functionalized benzenes, starting from bis(trimethylsilyl)benzenes. This study highlights the role of (2-Bromo-2-methylpropyl)benzene derivatives in creating useful intermediates for various chemical syntheses (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, & M. Wagner, 2012).

Metallation Reactions

In a study on metallation reactions of bromo(alkylthio)benzenes, (2-Bromo-2-methylpropyl)benzene derivatives were used to explore the regiochemistry in these reactions. The study provided insights into the complementary nature of metallation reactions in organic chemistry (M. Cabiddu, S. Cabiddu, Enzo Cadoni, S. D. Montis, C. Fattuoni, & S. Melis, 2004).

Mécanisme D'action

Target of Action

(2-Bromo-2-methylpropyl)benzene, also known as 2-methyl-1-phenyl-2-propyl bromide , is an organic compoundSimilar compounds, such as tert-butyl bromide, have been used to study the massive deadenylation of adenine based-nucleosides .

Mode of Action

Brominated compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that brominated compounds can cause significant changes in gene expression and biochemical pathways . For example, tert-butyl bromide has been shown to cause massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

Result of Action

For example, tert-butyl bromide has been shown to cause massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

Orientations Futures

Propriétés

IUPAC Name |

(2-bromo-2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKIDBKYOGRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513496 | |

| Record name | (2-Bromo-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-2-methylpropyl)benzene | |

CAS RN |

23264-13-3 | |

| Record name | (2-Bromo-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)